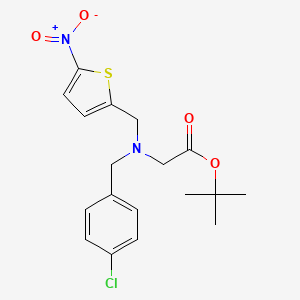

GSK4112

概要

説明

GSK4112は、グラクソ・スミスクラインが開発した実験薬です。これは、概日リズムの調節において重要な役割を果たす核内受容体Rev-ErbAαの作動薬として作用します。

準備方法

合成経路および反応条件

GSK4112の合成には、いくつかのステップが含まれます。重要なステップの1つには、5-ニトロチオフェンカルボン酸とチオニルクロリドを反応させて、対応する酸クロリドを形成することが含まれます。 この中間体を次に、N,N-ジイソプロピルエチルアミンとジクロロメタンの存在下で、tert-ブチルN-[(4-クロロフェニル)メチル]グリシネートと反応させると、最終生成物が得られます .

工業的生産方法

This compoundの具体的な工業的生産方法は広く文書化されていませんが、合成は一般的に、目的とする生成物の品質と収量を確保するために、高純度の試薬と制御された反応条件の使用を含む標準的な有機合成プロトコルに従います .

化学反応の分析

反応の種類

GSK4112は、以下を含むさまざまな化学反応を起こします。

酸化: チオフェン環のニトロ基は、特定の条件下でアミノ基に還元することができます。

置換: クロロフェニル基は、求核置換反応に関与することができます。

一般的な試薬と条件

酸化: 一般的な試薬には、パラジウム触媒の存在下での水素ガスが含まれます。

置換: 水酸化ナトリウムや炭酸カリウムなどの試薬は、穏やかな条件下で使用できます。

生成される主要な生成物

還元: ニトロ基の還元は、アミノ誘導体の形成をもたらします。

科学研究アプリケーション

This compoundは、Rev-ErbAαの活性を調節する能力により、科学研究で広く使用されています。その用途には、以下が含まれます。

科学的研究の応用

Metabolic Regulation

Inhibition of Preadipocyte Proliferation

GSK4112 has been shown to inhibit the proliferation of 3T3-L1 preadipocytes, which are crucial in the study of obesity and metabolic disorders. In a study, treatment with this compound at a concentration of 10 µM resulted in significant suppression of cell viability and proliferation, as evidenced by decreased expression of β-catenin and increased apoptosis markers such as Bax and Caspase-3 .

Table 1: Effects of this compound on Preadipocyte Viability

| Parameter | Control (DMSO) | This compound (10 µM) |

|---|---|---|

| Cell Viability (%) | 100 | 65 |

| Apoptosis (Bax mRNA) | Baseline | Increased |

| Proliferation (EdU) | High | Low |

Hepatic Protection

Protection Against Hepatocyte Apoptosis

This compound has demonstrated protective effects against Fas-induced liver injury in animal models. Treatment with this compound significantly upregulated p-Akt levels, which is associated with reduced hepatocyte apoptosis and liver damage. This suggests potential therapeutic benefits for conditions such as non-alcoholic fatty liver disease and other hepatic disorders .

Case Study: Hepatic Injury Model

In a controlled study involving mice, this compound treatment resulted in:

- Reduction in liver enzyme levels : Indicating decreased liver damage.

- Histological improvement : Less necrosis observed in liver tissues treated with this compound compared to controls.

Immune Response Modulation

Regulation of Inflammatory Responses

This compound has been implicated in modulating innate immune responses by repressing pro-inflammatory cytokines. In experiments with lipopolysaccharide (LPS)-stimulated human macrophages, this compound treatment led to significant downregulation of cytokines such as IL-6, CCL2, and IL-12(p40), suggesting its role in controlling inflammatory responses .

Table 2: Cytokine Levels Post-GSK4112 Treatment

| Cytokine | Control (pg/mL) | This compound (pg/mL) |

|---|---|---|

| IL-6 | 1500 | 300 |

| CCL2 | 800 | 100 |

| IL-12(p40) | 600 | 50 |

Cancer Research

Role in Cancer Cell Proliferation

Research indicates that this compound can inhibit the proliferation of various cancer cell types by modulating glycolytic flux and promoting apoptosis. For instance, studies have shown that this compound reduces the viability of breast cancer cells through pathways involving Rev-erbα .

Case Study: Breast Cancer Cell Lines

In vitro studies on breast cancer cell lines revealed:

- Decreased cell proliferation : Assessed via EdU incorporation.

- Enhanced apoptosis : Marked by increased levels of cleaved Caspase-3.

作用機序

GSK4112は、核内受容体Rev-ErbAαの作動薬として機能します。この受容体は、標的遺伝子の転写を抑制することにより、概日リズムの調節に関与しています。 This compoundは、NCoRやHDAC3を含む核内受容体コアプレッサー複合体のリクルートメントをRev-ErbAαに強化することにより、標的遺伝子の抑制を増加させます . このモジュール化は、糖新生や炎症反応など、さまざまな生物学的経路に影響を与えます .

類似の化合物との比較

This compoundは、SR9009やSR8278などの他のRev-ErbAα作動薬とよく比較されます。 これらの化合物はすべて同じ受容体を標的としていますが、this compoundは、概日時計を位相依存的にリセットする能力がユニークです . これは、概日リズム調節の時間的側面を研究するために特に価値があります。

類似の化合物

SR9009: 概日リズム研究で使用される別のRev-ErbAα作動薬。

This compoundのユニークな特性とさまざまな生物学的プロセスを調節する能力は、特に概日生物学、代謝、炎症の分野における科学研究において貴重なツールとなっています。

類似化合物との比較

GSK4112 is often compared with other Rev-ErbAα agonists, such as SR9009 and SR8278. While all these compounds target the same receptor, this compound is unique in its ability to reset the circadian clock in a phase-dependent manner . This makes it particularly valuable for studying the temporal aspects of circadian rhythm regulation.

Similar Compounds

SR9009: Another Rev-ErbAα agonist used in circadian rhythm studies.

SR8278: A Rev-ErbAα antagonist that provides a contrasting mechanism of action compared to this compound.

This compound’s unique properties and its ability to modulate various biological processes make it a valuable tool in scientific research, particularly in the fields of circadian biology, metabolism, and inflammation.

生物活性

GSK4112 is a selective agonist of the nuclear receptor Rev-Erbα, which plays a crucial role in regulating circadian rhythms, metabolism, and apoptosis. This article explores the biological activity of this compound, focusing on its effects on cellular pathways, particularly in liver and adipose tissues. The findings highlight its potential therapeutic applications in liver injury and obesity-related disorders.

This compound functions primarily through its interaction with Rev-Erbα, enhancing the recruitment of nuclear receptor co-repressor (NCoR) to Rev-Erbα, which leads to the suppression of target gene transcription. The compound has an effective concentration (EC50) of approximately 250 nM, indicating its potency as a Rev-Erbα agonist .

Key Pathways Affected by this compound

- Circadian Regulation : this compound influences the expression of circadian genes such as Bmal1, thereby affecting circadian rhythms and metabolic processes .

- Apoptosis Modulation : The compound has been shown to modulate apoptotic pathways, particularly in liver cells subjected to Fas-induced apoptosis. Treatment with this compound significantly reduces the activity of caspases (caspase-3 and caspase-8), which are critical mediators of apoptosis .

- Metabolic Effects : this compound has been reported to suppress gluconeogenic gene expression in liver cells, leading to decreased glucose output from hepatocytes .

Liver Injury Studies

A study investigated the protective effects of this compound against Fas-induced acute liver injury in mice. Key findings include:

- Caspase Activity : this compound treatment resulted in a significant reduction in caspase-3 and caspase-8 activities compared to controls exposed to Fas (Jo2) antibodies.

- Histological Improvements : Liver sections from treated mice showed reduced necrosis and improved histological structure compared to untreated groups .

- Biochemical Indicators : Plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), markers for liver damage, were significantly lower in this compound-treated mice .

| Parameter | Control (Jo2) | This compound Treatment |

|---|---|---|

| Caspase-3 Activity | Elevated | Suppressed |

| ALT Levels | Increased | Decreased |

| AST Levels | Increased | Decreased |

| Histological Damage Score | High | Low |

Adipocyte Studies

In adipose tissue models, this compound exhibited pro-apoptotic effects on 3T3-L1 pre-adipocytes:

- Cell Viability : this compound decreased cell viability and promoted apoptosis through mechanisms involving increased ratios of pro-apoptotic factors (Bax) to anti-apoptotic factors (Bcl-2) .

- Wnt Signaling Pathway : The compound inhibited β-catenin expression, highlighting its role in modulating Wnt signaling during pre-adipocyte proliferation .

Case Studies

- Acute Hepatic Injury : In a controlled study involving mice, treatment with this compound demonstrated a protective effect against Fas-induced liver damage. The study concluded that this compound could serve as a potential therapeutic agent for hepatic disorders linked to apoptosis .

- Obesity Management : Research indicated that this compound could potentially reduce adipose tissue mass by promoting apoptosis in pre-adipocytes, suggesting a novel approach for obesity treatment through modulation of Rev-Erbα activity .

特性

IUPAC Name |

tert-butyl 2-[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O4S/c1-18(2,3)25-17(22)12-20(10-13-4-6-14(19)7-5-13)11-15-8-9-16(26-15)21(23)24/h4-9H,10-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYSLOKHVFKLWOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN(CC1=CC=C(C=C1)Cl)CC2=CC=C(S2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701336675 | |

| Record name | GSK-4112 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216744-19-2 | |

| Record name | GSK-4112 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。